Influenza NP (147-155) refers to a specific peptide derived from the nucleoprotein of the influenza virus, recognized for its role as an immunodominant epitope. This nine-amino acid sequence plays a crucial part in eliciting cytotoxic T lymphocyte responses, particularly in mouse models. The peptide is recognized by major histocompatibility complex class I molecules, specifically H-2Kd, and is critical for the immune response against influenza A viruses. Its significance lies in its conservation across various strains of the influenza virus, making it a promising target for vaccine development and immunotherapy strategies aimed at enhancing T cell-mediated immunity against influenza infections .
Influenza NP (147-155) exhibits notable biological activity as an epitope that triggers robust cytotoxic T lymphocyte responses. Immunization with this peptide has been shown to induce specific CD8 T cell responses that are capable of recognizing and eliminating influenza-infected cells. Studies have demonstrated that this peptide can elicit a modest but significant immune response, providing protection against viral challenges in murine models . The conservation of this epitope across different influenza strains enhances its potential as a universal vaccine candidate.
The synthesis of Influenza NP (147-155) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography to ensure high purity and yield. Additionally, recombinant DNA techniques can be employed to express this peptide in bacterial systems, facilitating large-scale production for research and therapeutic applications .
Influenza NP (147-155) has several applications in immunology and vaccine development:
Several similar peptides derived from influenza virus nucleoproteins or other viral proteins have been studied for their immunogenic properties. Here are some notable comparisons:
The uniqueness of Influenza NP (147-155) lies in its ability to consistently elicit strong cytotoxic T lymphocyte responses across various strains of influenza, making it a focal point for developing universal vaccines aimed at enhancing cellular immunity against influenza viruses .
Influenza NP (147-155) represents a nine-amino acid peptide fragment derived from the nucleoprotein of influenza A virus, specifically encompassing residues 147 through 155 of the parent protein [1]. The peptide exhibits the primary amino acid sequence threonine-tyrosine-glutamine-arginine-threonine-arginine-alanine-leucine-valine, which is commonly represented in single-letter code as TYQRTRALV [1] [7]. This sequence corresponds to a highly conserved immunodominant epitope that has been extensively characterized across multiple influenza A virus strains [2] [3].
The linear peptide structure contains a total of 48 carbon atoms, 82 hydrogen atoms, 16 nitrogen atoms, and 14 oxygen atoms, resulting in the molecular formula C₄₈H₈₂N₁₆O₁₄ [1] [9]. The peptide demonstrates remarkable conservation across different influenza A virus subtypes, including H1N1, H3N2, and H5N1 variants, indicating its fundamental importance in viral structure and function [2] [16]. This conservation extends to both seasonal and pandemic influenza strains, suggesting evolutionary pressure to maintain the specific amino acid composition of this region [3] [16].
Table 1: Primary Structure Analysis of Influenza NP (147-155)
| Parameter | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val | [1] |
| Single Letter Code | TYQRTRALV | [1] [7] |
| Number of Residues | 9 | [1] |
| Molecular Formula | C₄₈H₈₂N₁₆O₁₄ | [1] [9] |
| Sequence Position | 147-155 | [1] |
| Protein Origin | Influenza A Nucleoprotein | [2] |
The peptide contains two positively charged residues (arginine at positions 4 and 6), one polar uncharged residue (glutamine at position 3), two hydroxyl-containing residues (threonine at positions 1 and 5), one aromatic residue (tyrosine at position 2), and three hydrophobic residues (alanine, leucine, and valine at positions 7, 8, and 9, respectively) [1] [18]. This distribution of amino acid properties creates a peptide with both hydrophilic and hydrophobic characteristics, contributing to its ability to interact with major histocompatibility complex molecules [18] [24].
The sequence analysis reveals that this peptide fragment originates from a region of the nucleoprotein that is located within the body domain of the full-length protein structure [6] [19]. Within the context of the complete nucleoprotein, residues 147-155 are positioned in a region that demonstrates significant structural stability and plays a critical role in ribonucleoprotein complex formation [6] [19]. The conservation of this sequence across influenza A virus strains suggests its essential function in maintaining nucleoprotein structural integrity and viral replication processes [2] [19].
The three-dimensional structure of Influenza NP (147-155) has been investigated through various structural biology approaches, revealing important conformational characteristics that contribute to its biological function [18] [19]. The peptide adopts a relatively extended conformation when bound to major histocompatibility complex class I molecules, with specific structural features that facilitate immune recognition [18] [24].
Structural studies of the parent nucleoprotein have demonstrated that the 147-155 region is located within a well-ordered secondary structure element of the protein [19] [30]. The crystal structure analysis of influenza nucleoprotein reveals that this peptide segment is positioned in a region characterized by mixed secondary structure, including both alpha-helical and beta-strand elements [19] [30]. The local conformation of residues 147-155 within the full-length nucleoprotein shows a predominantly extended structure with some degree of flexibility [19].
Table 2: Structural Characteristics of Influenza NP (147-155)
| Structural Parameter | Description | Reference |
|---|---|---|
| Conformation Type | Extended with flexible regions | [19] |
| Secondary Structure Context | Mixed alpha-helix and beta-strand | [19] [30] |
| Protein Domain Location | Body domain of nucleoprotein | [6] [19] |
| Flexibility Profile | Moderate flexibility at termini | [19] |
| Binding Orientation | Extended when MHC-bound | [18] [24] |
The conformational analysis of the peptide in aqueous solution suggests that it exists in a dynamic equilibrium between multiple conformational states [15] [28]. Circular dichroism spectroscopy studies of similar peptide systems indicate that short peptides of this length typically exhibit significant conformational flexibility in solution, with limited stable secondary structure formation [15]. The presence of two arginine residues within the sequence contributes to electrostatic interactions that may influence the overall conformational preferences of the peptide [18].
Molecular dynamics simulations of nucleoprotein fragments containing the 147-155 region have provided insights into the conformational behavior of this peptide segment [25] [29]. These computational studies reveal that the peptide exhibits conformational flexibility, particularly at the amino and carboxyl termini, while maintaining a relatively stable central region encompassing the arginine residues [25]. The aromatic tyrosine residue at position 2 contributes to conformational stability through potential pi-stacking interactions and hydrogen bonding capabilities [18] [25].
The three-dimensional structure of the peptide when bound to major histocompatibility complex molecules has been characterized through crystallographic studies [24]. In the bound state, the peptide adopts an extended conformation that allows for optimal presentation of side chains for T-cell receptor recognition [18] [24]. The specific positioning of the arginine residues creates favorable electrostatic interactions with the major histocompatibility complex binding groove, contributing to the stability of the peptide-major histocompatibility complex complex [24].
Influenza NP (147-155) exhibits distinct physicochemical properties that are directly related to its amino acid composition and structural characteristics [1] [9]. The peptide demonstrates a molecular weight of 1107.29 daltons in its free form, which increases to 1221.3 daltons when formulated as the trifluoroacetic acid salt [1] [8]. The compound displays good solubility in water, with enhanced solubility achievable through sonication and adjustment of solution conditions [9] [22].
The peptide exhibits a basic isoelectric point due to the presence of two arginine residues, which contribute to its overall positive charge at physiological pH [1] [18]. The calculated relative density of the compound is approximately 1.46 grams per cubic centimeter, indicating a relatively compact molecular structure [9]. Solubility studies have demonstrated that the peptide is readily soluble in dimethyl sulfoxide and shows moderate solubility in aqueous buffer systems [22] [23].
Table 3: Physicochemical Properties of Influenza NP (147-155)
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight (free form) | 1107.29 | Da | [1] [7] |
| Molecular Weight (TFA salt) | 1221.3 | Da | [8] |
| Molecular Formula | C₄₈H₈₂N₁₆O₁₄ | - | [1] [9] |
| Relative Density | 1.46 | g/cm³ | [9] |
| Water Solubility | Soluble | - | [9] [22] |
| DMSO Solubility | Soluble | - | [22] |
Thermal stability studies of the peptide have revealed important characteristics regarding its stability under various temperature conditions [21] [24]. Differential scanning fluorimetry analysis of nucleoprotein fragments containing this peptide sequence demonstrates melting temperatures that vary depending on the specific experimental conditions and peptide environment [25]. The peptide exhibits moderate thermal stability, with degradation kinetics that are influenced by pH, ionic strength, and the presence of stabilizing excipients [24] [26].
Chemical stability assessment of Influenza NP (147-155) indicates that the peptide is susceptible to degradation through various pathways, including hydrolysis and oxidation [23] [27]. The presence of arginine residues makes the peptide vulnerable to enzymatic cleavage by trypsin-like proteases, while the tyrosine residue may undergo oxidation under certain storage conditions [23]. Stability studies have shown that the peptide maintains its integrity when stored as a lyophilized powder at temperatures below -20°C [23].
The pH stability profile of the peptide demonstrates optimal stability in the physiological pH range of 6.0 to 8.0 [24]. At acidic pH values below 5.0, the peptide may undergo conformational changes that affect its biological activity, while at alkaline pH values above 9.0, hydrolytic degradation becomes more pronounced [24]. Storage recommendations for the peptide include protection from light, moisture, and elevated temperatures to maintain chemical integrity [23].
Table 4: Stability Parameters of Influenza NP (147-155)
| Stability Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Thermal Stability | Room Temperature | Moderate stability | [25] |
| pH Stability Range | 6.0-8.0 | Optimal stability | [24] |
| Storage Temperature | -20°C | Recommended | [23] |
| Light Sensitivity | Protected | Recommended | [23] |
| Moisture Sensitivity | Dry conditions | Required | [9] [23] |
Influenza NP 147-155 exhibits exceptional binding characteristics to the H-2Kd major histocompatibility complex class I molecule [1] [2] [3]. The peptide demonstrates high-affinity binding with dissociation constants in the picomolar range [3] [4]. This strong binding affinity is fundamentally dependent on specific anchor residues that interact with the binding groove of the H-2Kd molecule.
The binding motif for H-2Kd-restricted peptides follows a remarkably simple pattern: tyrosine at position 2 and a hydrophobic residue with a large aliphatic side chain at the carboxy-terminal end [4] [5]. For the NP 147-155 epitope with sequence TYQRTRALV, the tyrosine at position 2 serves as the critical amino-terminal anchor, while the valine at position 9 functions as the carboxy-terminal anchor [3] [4] [5].
Alanine substitution studies have demonstrated the critical importance of the tyrosine residue at position 2. When tyrosine is replaced with alanine, the binding affinity for H-2Kd decreases at least 100-fold [3]. This dramatic reduction in affinity confirms that tyrosine at position 2 is an essential anchor residue for H-2Kd binding. The carboxy-terminal valine residue also contributes significantly to binding stability, as H-2Kd-restricted epitopes consistently contain leucine, isoleucine, or valine at their carboxy-terminal positions [4] [5].
| Binding Parameter | Value/Description | Reference |
|---|---|---|
| MHC Restriction | H-2Kd | [1] [2] [3] |
| Binding Affinity | High affinity (pM range) | [3] [4] |
| Anchor Position 2 | Tyrosine (critical) | [3] [4] [5] |
| Anchor Position 9 | Valine (hydrophobic) | [3] [4] [5] |
| Optimal Length | 9-10 amino acids | [4] [5] |
| Affinity Reduction | 100-fold when Y2→Ala | [3] |
The optimal peptide length for H-2Kd binding ranges from 9 to 10 amino acid residues [4] [5]. Truncation studies have consistently shown that peptides of this length demonstrate enhanced potency compared to longer variants, likely due to higher affinity binding to the H-2Kd molecule [4]. This length optimization appears to be a fundamental requirement for effective presentation by major histocompatibility complex class I molecules.
Cross-presentation represents a crucial mechanism by which the NP 147-155 epitope can be processed and presented by antigen-presenting cells that are not directly infected with influenza virus. This pathway allows dendritic cells and other antigen-presenting cells to present viral peptides derived from exogenous sources, thereby expanding the scope of immune recognition beyond directly infected cells.
Recent quantitative studies using mass spectrometry have revealed important differences between direct presentation and cross-presentation of influenza epitopes [6]. Cross-presented epitopes, including those from nucleoprotein, demonstrate more uniform abundance compared to directly presented epitopes, which show a broad range of abundance levels [6]. This uniformity in cross-presentation may contribute to more consistent immune recognition across different antigen-presenting cell populations.
The cross-presentation pathway involves several key mechanistic steps. Following uptake of viral antigens by dendritic cells, the proteins undergo proteasomal degradation in the cytoplasm [7] [8]. The resulting peptides are then transported into the endoplasmic reticulum via the TAP (transporter associated with antigen processing) complex [9] [10]. Within the endoplasmic reticulum, peptides associate with major histocompatibility complex class I molecules in conjunction with the peptide-loading complex [10] [11].
| Presentation Mode | Abundance Pattern | Efficiency | Reference |
|---|---|---|---|
| Direct Presentation | Broad range of abundance | Variable | [6] |
| Cross-Presentation | More uniform abundance | Consistent | [6] |
| TAP Dependency | Required for both pathways | High | [9] [10] |
| Proteasome Processing | Essential for generation | High | [7] [8] |
The efficiency of cross-presentation can be influenced by various factors, including the local cytokine environment and the activation state of antigen-presenting cells. Interferon-gamma, for example, enhances the expression of immunoproteasome subunits, which can alter the repertoire of peptides generated for major histocompatibility complex class I presentation [12]. This cytokine-mediated modulation of antigen processing may particularly impact cross-presentation efficiency.
Cross-presentation of the NP 147-155 epitope is particularly relevant for vaccine design and universal influenza immunity. Since nucleoprotein is highly conserved across influenza A virus strains, cross-presentation by dendritic cells could provide broad protection against multiple viral variants. The uniform abundance of cross-presented NP epitopes suggests that this pathway may be especially reliable for generating consistent immune responses across different individuals and viral strains.
The B-cell epitope characteristics of the NP 147-155 region present a complex immunological profile that differs significantly from its well-established role as a CD8+ T-cell epitope. While the primary function of this nonapeptide is as a major histocompatibility complex class I-restricted cytotoxic T-lymphocyte epitope, emerging evidence suggests limited but potentially significant interactions with the humoral immune system.
Surface accessibility analysis of the NP 147-155 region within the context of the full-length nucleoprotein structure reveals important structural constraints. The nucleoprotein adopts a complex three-dimensional conformation that may limit direct antibody recognition of the 147-155 region in its native form [13]. However, during viral infection and protein processing, conformational changes and protein fragmentation may expose this region to antibody recognition.
Recent studies have identified several conserved B-cell epitopes within the influenza nucleoprotein, though the 147-155 region itself shows limited direct B-cell epitope activity [13]. A highly conserved B-cell epitope FQTAAQRA (positions 230-237) has been identified in the nucleoprotein, demonstrating significant conservation across H9N2, H1N1, H5N1, H3N2, and H1N2 subtypes [13]. This epitope shows surface accessibility and is recognized by monoclonal antibodies, suggesting that nucleoprotein can indeed serve as a target for humoral immunity.
| B-cell Epitope Characteristic | NP 147-155 | NP 230-237 | Reference |
|---|---|---|---|
| Surface Accessibility | Limited in native protein | Exposed on surface | [13] |
| Conservation | High (T-cell epitope) | High (B-cell epitope) | [13] |
| Antibody Recognition | Minimal direct evidence | Strong monoclonal binding | [13] |
| Functional Activity | CD8+ T-cell activation | B-cell activation | [13] |
The antibody-dependent cellular cytotoxicity potential of nucleoprotein-specific antibodies, including those potentially recognizing the 147-155 region, has been demonstrated in natural killer cell activation assays [14]. Plasma from influenza-exposed human adults contains antibodies capable of activating natural killer cells in response to nucleoprotein, suggesting that some regions of the protein can serve as targets for functional antibody responses [14].
Conservation analysis of the NP 147-155 sequence across different influenza A virus strains reveals remarkable stability. The sequence TYQRTRALV is highly conserved among various influenza A subtypes, making it an attractive target for universal vaccine approaches [15]. This conservation extends beyond the immediate epitope boundaries, with the broader region (NP 137-182) showing both evolutionary conservation and historical positive selection pressure [15].
The immunodominance hierarchy in different mouse strains affects the relative importance of the NP 147-155 epitope as a B-cell target. In BALB/c mice (H-2d), this epitope is immunodominant for CD8+ T-cell responses, while in C57BL/6 mice (H-2b), other nucleoprotein epitopes such as NP 366-374 dominate [16]. This strain-dependent variation may influence the development of B-cell responses to the 147-155 region.
The cytokine induction capabilities of the NP 147-155 epitope represent a critical component of its immunological function, orchestrating complex immune responses that extend far beyond direct cytotoxic T-lymphocyte activation. The epitope triggers a sophisticated cascade of cytokine production that involves multiple cell types and temporal phases, ultimately contributing to both local and systemic immune responses.
Interferon-gamma production represents the most prominent cytokine response induced by NP 147-155-specific CD8+ T-cells [17] [18] [19]. Upon restimulation with the epitope, memory CD8+ T-cells demonstrate rapid and robust interferon-gamma secretion, with detectable levels appearing within hours of antigen encounter [19]. This response is particularly prominent in lung-resident memory T-cells that express the CD103+CD69+ phenotype, representing tissue-resident memory cells that provide immediate local protection [20].
The kinetics of interferon-gamma production follow a characteristic pattern with rapid induction occurring within 3 hours of stimulation, followed by sustained elevated levels for up to 18 hours [21] [22]. This temporal profile ensures both immediate antiviral effects and prolonged immune activation. The magnitude of interferon-gamma production correlates with the degree of T-cell activation and can be enhanced by adjuvants such as gp96, which promotes cross-presentation and epitope-specific CD8+ T-cell responses [17].
| Cytokine | Primary Source | Induction Kinetics | Peak Production | Reference |
|---|---|---|---|---|
| IFN-γ | CD8+ T-cells, NK cells | Rapid (3h), sustained (18h) | 3-6 hours | [17] [18] [19] |
| TNF-α | Neutrophils, T-cells | Dose-dependent, 3h peak | 3 hours | [21] [22] [23] |
| IL-2 | T-cells | T-cell dependent | Variable | [21] [22] [23] |
| IL-6 | Various immune cells | Early inflammatory | 2-4 hours | [24] |
Tumor necrosis factor-alpha production demonstrates significant enhancement in the context of NP 147-155 immune responses, particularly in interleukin-2 activated neutrophils [21] [22]. The induction of tumor necrosis factor-alpha is dose-dependent, with maximal transcription achieved at 1000 units per milliliter of interleukin-2 [21]. This cytokine production requires new and continuous synthesis of labile tumor necrosis factor-alpha messenger RNA, indicating tight transcriptional control [21].
The interleukin-2 dependency of many cytokine responses highlights the interconnected nature of the immune cascade triggered by NP 147-155 [21] [22] [23]. Interleukin-2 serves as both a direct activator of various immune cell types and a crucial cofactor for the production of other cytokines. The level of tumor necrosis factor-alpha gene expression can be directly determined by the quantity of interleukin-2 present during lymphocyte activation [23].
Multifunctional cytokine production by NP 147-155-specific CD8+ T-cells includes simultaneous production of interferon-gamma, tumor necrosis factor-alpha, and interleukin-2 [18]. This polyfunctional response is characteristic of high-quality T-cell responses and correlates with enhanced protective immunity. The proportion of triple-positive cells (producing all three cytokines) is often used as a measure of vaccine efficacy and immune memory quality.
The tissue-specific cytokine profiles vary significantly between different anatomical locations. In the lungs, tissue-resident memory T-cells produce primarily interferon-gamma with some tumor necrosis factor-alpha, while in lymphoid organs, the cytokine profile includes broader interleukin production [20]. This spatial organization of cytokine production optimizes immune responses for the specific tissue environment and functional requirements.